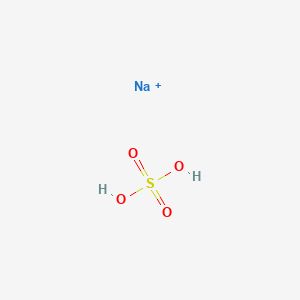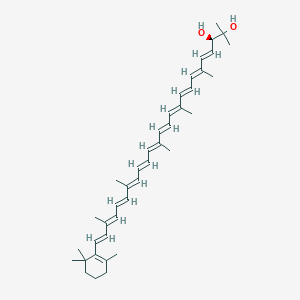
硫酸钠
描述
Sodium sulfate is the sodium salt of sulfuric acid. It is a white crystalline solid also known as mineral thenardite . The decahydrate form of sodium sulfate is known as mirabilis or Glauber’s salt .
Synthesis Analysis
Sodium sulfate can be synthesized through various methods. One significant method involves the use of sodium sulfinates as a building block for the synthesis of organosulfur compounds . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular formula of sodium sulfate is Na2SO4 . It has an average mass of 142.042 Da and a monoisotopic mass of 141.931274 Da .Chemical Reactions Analysis
Sodium sulfate has unique solubility characteristics in water. Its solubility in water rises more than tenfold between 0°C and 32.384°C, where it reaches a maximum of 49.7g/100mL . Sodium sulfate can react with barium or lead salts, suggesting the presence of free sulfate ions .Physical And Chemical Properties Analysis
Sodium sulfate is a white crystalline solid. Its solubility in water rises more than tenfold between 0°C and 32.384°C, where it reaches a maximum of 49.7g/100mL . Sodium sulfate anhydrous is considered moderately water and acid-soluble, and chemically inert .科学研究应用
Metallurgy
Sodium sulfate is used in the field of metallurgy. It influences iron grain growth during carbothermic roasting of red mud samples . However, the addition of Na2SO4 is considered unfavorable for the red mud carbothermic roasting compared with other alkaline sulfur-free additives .
Detergent Manufacturing
In the detergent industry, sodium sulfate is used as a filler or diluting agent . Its odorless nature makes it suitable for use in consumer products .
Paper Industry
Sodium sulfate plays a crucial role in the kraft process of paper pulping. It aids in the removal of lignin, a complex organic polymer that binds to cellulose fibers and hardens and strengthens the cell walls of plants .
Textile Industry
In textile dyeing, sodium sulfate serves as a leveling agent. It helps distribute dyes more evenly, ensuring a uniform color throughout the fabric .
Laboratory Use
Anhydrous sodium sulfate is widely used in laboratories as an inert drying agent. It is used for removing traces of water from organic solutions .
Medical Applications
Sodium sulfate finds applications in medical procedures. It is utilized in the preparation of certain diagnostic imaging agents, particularly for radiographic examinations. These contrast agents help improve visibility and enhance the diagnostic accuracy of medical imaging techniques like X-rays .
作用机制
Target of Action
Sodium sulfate, an inorganic compound with the formula Na2SO4, disassociates in water to provide sodium ions and sulfate ions . The primary targets of sodium sulfate are the cells and subcellular compartments across the membrane lipid bilayers . Sodium ion, the principal cation of the extracellular fluid, plays a large part in the therapy of fluid and electrolyte disturbances .
Mode of Action
Sodium sulfate is unreactive toward most oxidizing or reducing agents . At high temperatures, it can be converted to sodium sulfide by carbothermal reduction . Sodium sulfate also reacts with sulfuric acid to give the acid salt sodium bisulfate . In the context of medical use, sodium sulfate induces catharsis by the osmotic effects of the unabsorbed sulfate salts and polyethylene glycol (PEG) in the gastrointestinal tract .
Biochemical Pathways
Sulfate transporters control the flux of sulfate entering the cells and subcellular compartments across the membrane lipid bilayers . Sulfate uptake is a dynamic biological process that occurs in multiple cell layers and organs in plants . The entire system for sulfate homeostasis requires different types of sulfate transporters to be expressed and coordinately regulated in specific organs, cell types, and subcellular compartments .
Pharmacokinetics
Specifically, sulfate salts provide sulfate anions, which are poorly absorbed, and PEG, which is primarily unabsorbed, causes water to be retained in the gastrointestinal tract resulting in watery diarrhea .
Result of Action
The osmotic activity of sodium sulfate, when taken with additional clear fluid, usually results in no net absorption or excretion of ions or water . This leads to the production of a watery stool, aiding in bowel cleansing prior to colonoscopy or barium enema X-ray examination .
Action Environment
Its impact on freshwater and marine environments is context-dependent and may vary based on concentration and local water hardness .
安全和危害
未来方向
Research on sodium sulfate and its effects on physiology is ongoing. Future directions include potential roles of sulfated metabolites in disease detection, prevention, and treatment . Sodium sulfate could also play a role in new grid energy-storage technology .
Relevant Papers Several papers have been published on sodium sulfate. For instance, a paper titled “Crystallisation of sodium sulfate: supersaturation and metastable phases” discusses the crystallisation of sodium sulfate solutions by evaporation under controlled climatic conditions . Another paper titled “Current knowledge about Na2SO4 effects on plants: what is different in comparison to NaCl?” discusses the effects of Na2SO4 on different crops and plant species . A third paper titled “Crystallization of sodium sulfate in porous media by drying at a constant rate” discusses the crystallization of sodium sulfate on hydrophilic/hydrophobic surfaces during drying .
属性
IUPAC Name |
disodium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZURENOXWZQFD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2SO4, Na2O4S | |
| Record name | SODIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10034-88-5 (mono-Na salt monohydrate), 7681-38-1 (mono-Na salt), 7727-73-3 (di-Na salt decahydrate) | |
| Record name | Sodium sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1021291 | |
| Record name | Sodium sulfate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent, White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
| Record name | Sulfuric acid sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2030 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 28.1 g/100 g water at 25 °C, In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method), Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water, Soluble in glycerin; insoluble in alcohol, SOL IN HYDROGEN IODIDE, Solubility in water: very good | |
| Record name | Sodium sulfate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.671, Relative density (water = 1): 2.7 | |
| Record name | Sodium sulfate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
MoviPrep produces a watery stool leading to cleansing of the colon. The osmotic activity of polyethylene glycol 3350, sodium sulfate, sodium chloride, potassium chloride, sodium ascorbate, and ascorbic acid, when taken with 1 liter of additional clear fluid, usually results in no net absorption or excretion of ions or water. | |
| Record name | Sodium sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
Anhydrous: 98% minimum, 0.5% Na2SO3 | |
| Record name | Sodium sulfate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium Sulfate | |
Color/Form |
Powder or orthorhombic bipyramidal crystals, White orthorhombic crystals or powder | |
CAS RN |
7757-82-6, 13759-07-4, 68081-98-1, 68140-10-3, 68412-82-8, 7557-82-6 | |
| Record name | Sodium sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thenardite (Na2(SO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, mono-C14-18-alkyl esters, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monotallow alkyl esters, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, mono-C8-30-alkyl esters, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfuric acid sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium sulfate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36KCS0R750 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium sulfate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
884 °C, Latent heat of fusion: 24.4 kJ at melting point | |
| Record name | Sodium sulfate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium sulfate?
A1: Sodium sulfate, also known as sodium sulphate, has the molecular formula Na2SO4 and a molecular weight of 142.04 g/mol.
Q2: How does sodium sulfate affect the strength of cement and concrete structures?
A2: Sodium sulfate can negatively impact the durability of cement-based materials like concrete. When sodium sulfate solutions penetrate the concrete, they can lead to the formation of expansive products like ettringite, causing internal stresses that weaken the structure. [, , , ]
Q3: Can the addition of other materials mitigate the negative effects of sodium sulfate on concrete?
A3: Yes, incorporating materials like ground granulated blast furnace slag (GGBS) [] or limestone filler [] into concrete mixtures can enhance their resistance to sulfate attack. GGBS, for instance, reacts with calcium hydroxide in the cement matrix to form additional hydrated calcium silicates and aluminates, refining the pore structure and enhancing chemical resistance. []
Q4: Does the concentration of sodium sulfate solutions affect their impact on cement-based materials?
A4: Yes, higher concentrations of sodium sulfate solutions generally lead to more severe deterioration of cement-based materials. Research indicates that mass loss in concrete specimens increased with higher concentrations of magnesium and sodium sulfate solutions. []
Q5: Can sodium sulfate act as a catalyst in chemical reactions?
A5: Yes, sodium sulfate can function as a catalyst in certain chemical reactions. For instance, sodium sulfate monohydrate (NaHSO4·H2O) exhibits catalytic activity in the esterification reaction of benzyl alcohol with propionic acid to synthesize benzyl propionate. []
Q6: How does the presence of salts like sodium chloride affect the solubility of sodium sulfate?
A7: The presence of salts like sodium chloride can alter the solubility of sodium sulfate in solutions. Studies have shown that the freezing point of sodium sulfate solutions is lowered when sodium chloride (NaCl) and potassium chloride (KCl) are added. []
Q7: Does temperature affect the solubility of sodium sulfate?
A8: Yes, temperature significantly influences the solubility of sodium sulfate. The solubility of sodium sulfate generally increases with rising temperature. This characteristic is exploited in purification processes, where controlling the solution temperature is crucial. []
Q8: Are there environmental concerns associated with the disposal of sodium sulfate waste?
A9: While sodium sulfate is not acutely toxic, large-scale disposal can still raise environmental concerns. Research focuses on sustainable approaches to minimize sodium sulfate waste and explore potential recycling strategies. [, ]
Q9: What are some potential solutions for managing sodium sulfate waste from industrial processes?
A10: Several approaches are being investigated for managing sodium sulfate waste, including integrating electrodialysis with bipolar membranes. This technology allows the recovery of valuable products like sodium hydroxide and sulfuric acid from sodium sulfate wastewater, promoting a circular economy and reducing environmental impact. []
Q10: Are there alternative drying agents to anhydrous sodium sulfate for organic solvents?
A11: Yes, while anhydrous sodium sulfate is commonly used to dry organic solvents, research indicates its drying ability can be limited for some solvents. Alternative methods, like spiking wet ethyl acetate or diethyl ether with n-hexane, have proven more effective in removing water. []
Q11: How does sodium sulfate impact living organisms?
A12: Studies on Escherichia coli demonstrate that high concentrations of sodium sulfate can inhibit bacterial growth, likely due to osmotic stress. [] This finding has implications for understanding the potential habitability of environments with high salt concentrations.
Q12: Can sodium sulfate be used to study inflammatory bowel diseases?
A14: Dextran sodium sulfate (DSS) is widely employed to induce colitis in animal models, mimicking human inflammatory bowel disease (IBD) for research purposes. [, ] This model helps investigate the mechanisms of IBD and evaluate potential therapeutic interventions.
Q13: Can probiotics mitigate the negative effects of DSS-induced colitis?
A15: Studies have shown that supplementation with specific probiotics, such as a Lactobacillus species with feruloyl esterase-producing ability, can alleviate DSS-induced colitis in mice. The probiotic improved various parameters, including body weight, colon length, inflammatory markers, and gut microbiota composition. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















